1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
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Overview
Description
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a heterocyclic compound featuring a thiazole ring and a cyclobutane moiety. The thiazole ring, known for its aromaticity and biological activity, is a common scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate thioamides with α-haloketones under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The thiazole ring can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and survival.
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethanamine dihydrochloride
Comparison: 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the presence of the cyclobutane moiety, which can impart different steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H13NOS |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H13NOS/c1-8-11-9(6-13-8)5-10(7-12)3-2-4-10/h6-7H,2-5H2,1H3 |
InChI Key |
DUJUSOCNPOFOMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC2(CCC2)C=O |
Origin of Product |
United States |
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